![molecular formula C11H13NO3S B13690908 1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)
1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone is an organic compound that belongs to the class of sulfonyl-containing heterocycles It is characterized by a pyrrolidinone ring attached to a phenyl group substituted with a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-(methylsulfonyl)acetophenone with pyrrolidine under specific conditions. One common method includes the following steps:
Starting Materials: 4-(Methylsulfonyl)acetophenone and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the pyrrolidine, which then attacks the carbonyl carbon of the 4-(methylsulfonyl)acetophenone, leading to the formation of the desired product after subsequent cyclization and purification steps
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used under controlled conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antibacterial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including pain management and inflammation reduction.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: The compound can inhibit the production of inflammatory mediators by blocking the activity of COX enzymes, leading to reduced inflammation and pain
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors like etoricoxib.
2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole derivatives: Analogues with potential anti-inflammatory activity.
Uniqueness
1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a methylsulfonyl-substituted phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO3S/c1-16(14,15)10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 |
Clave InChI |
REDQEUFBNZVMKD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


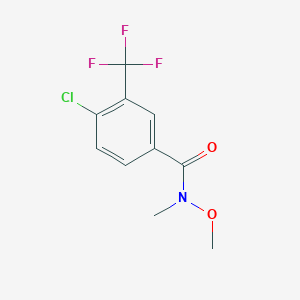
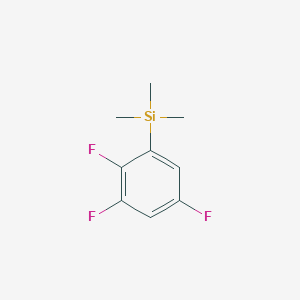
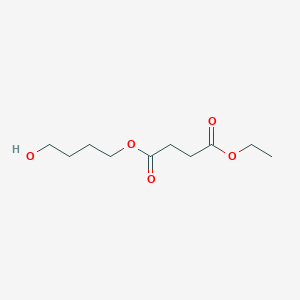
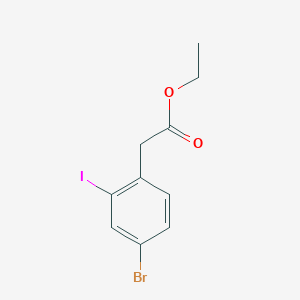
![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
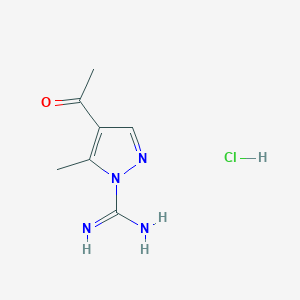
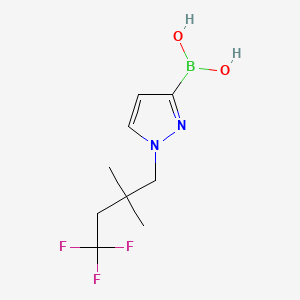

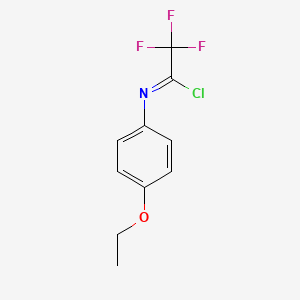
![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)
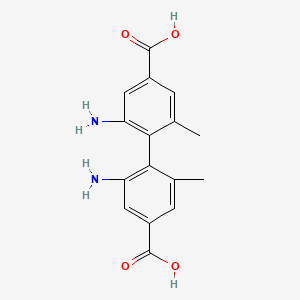
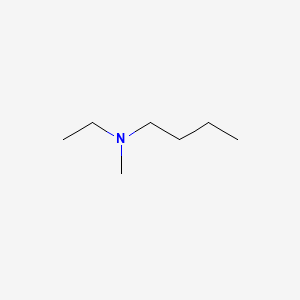
![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
